molecular formula C11H12N2O3S B10811193 Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10811193
M. Wt: 252.29 g/mol
InChI Key: QNVORVWQLRXPIA-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative with a thiophene substituent at the C-4 position of the pyrimidine ring. DHPMs are structurally related to the Biginelli reaction products and have garnered attention for their diverse biological activities, including enzyme inhibition, anticancer, and antimicrobial properties . The thiophene moiety in this compound may enhance its electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6-8(10(14)16-2)9(13-11(15)12-6)7-4-3-5-17-7/h3-5,9H,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVORVWQLRXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Thymidine Phosphorylase (TP) Inhibition

Thymidine phosphorylase (TP) is a key enzyme in cancer progression, and DHPM derivatives are studied as TP inhibitors. The target compound exhibits moderate TP inhibitory activity with an IC50 of 47.1 µM . Comparisons with structurally similar analogs reveal:

Compound (Substituent at C-4) IC50 (µM) Cytotoxicity (Cell Viability, %) Reference
4-(3,4-Dimethoxyphenyl) 59.0 99
4-(4-Dimethylaminophenyl) 92.3 57
4-(Thiophen-2-yl) (Target Compound) 47.1 95 (NC)
4-(Thiophen-3-yl) 79.6 55
  • Key Findings: The thiophen-2-yl group confers better TP inhibition than bulkier substituents like 3,4-dimethoxyphenyl or 4-dimethylaminophenyl . The position of the thiophene substituent (2-yl vs. 3-yl) significantly impacts activity, with the 2-yl isomer showing superior potency (47.1 µM vs. 79.6 µM) .

Physicochemical Properties

Melting Points and Stability

The methyl ester group in the target compound influences its crystallinity and stability:

Compound (C-5 Ester Group) Melting Point (°C) Yield (%) Reference
Methyl -4-(thiophen-2-yl) (Target) Not reported Not reported
Ethyl-4-(thiophen-2-yl) 207–209 57
Methyl-4-(perfluorophenyl) 311–312 1
Methyl-4-(2,4,6-trimethoxyphenyl) 220–222 40
  • Key Findings :
    • Electron-withdrawing groups (e.g., perfluorophenyl) increase melting points due to enhanced intermolecular interactions .
    • The ethyl ester analog of the target compound has a moderate melting point (207–209°C), suggesting the methyl ester may offer improved solubility without compromising stability .
Spectroscopic Features
  • IR Data : The target compound’s ester carbonyl (C=O) stretch is expected near 1737–1742 cm⁻¹ , consistent with other DHPMs .
  • NMR/HRMS : Analogous compounds like Methyl-4-(perfluorophenyl) show characteristic peaks for methyl (δ ~2.31 ppm) and methoxy (δ ~3.43 ppm) groups, which align with the target compound’s structure .

Antioxidant Potential

The oxo group in the target compound may reduce antioxidant efficacy compared to thioxo derivatives.

Antimicrobial and Antitubercular Activity

Triazole-hybridized DHPMs (e.g., compound 7d) show anti-tubercular activity, with IR spectra indicating functional group compatibility for hybridization . The thiophene ring in the target compound could serve as a scaffold for similar modifications.

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